5-hydroxymethyl-3-methyl-5H-furan-2-one

説明

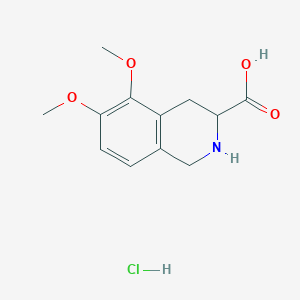

5-Hydroxy-3-methylfuran-2(5H)-one is a compound with the molecular formula C5H6O3 . It is a solid substance that needs to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . This compound is a chiral building block widely used in the synthesis of many natural products and biologically significant compounds .

Synthesis Analysis

The synthesis of 3-Methyl-2(5H)-furanone has been reported . It was synthesized in the highest yield (77%) by employing α-methyl-γ-butyrolactone as the starting reagent . Another approach to convert concentrated aqueous solutions of 5-HMF to 2,5-bishydroxymethylfuran (BHMF) is based on the protection of the formyl group of 5-HMF using acetalization with 1,3-propanediol .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3-methylfuran-2(5H)-one consists of a furan ring, containing both aldehyde and alcohol functional groups . The InChI code for this compound is 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 .Chemical Reactions Analysis

The high reactivity of the formyl group of 5-hydroxymethylfurfural (5-HMF) is problematic because it leads to undesired oligomerization reactions . This is usually countered by working in dilute non-aqueous solutions . Hydrogenation is carried out using an optimized bimetallic Ni–Re catalyst supported on TiO2 at a carefully controlled pH, resulting in balanced rates of deprotection and hydrogenation and high BHMF yield .Physical and Chemical Properties Analysis

5-Hydroxy-3-methylfuran-2(5H)-one has a molecular weight of 114.1 . It is a solid substance and is highly soluble in both water and organic solvents .作用機序

While the mechanism of action for this compound is not explicitly mentioned in the search results, it is known that 5-hydroxymethylfurfural (HMF), a related compound, can bind intracellular sickle hemoglobin (HbS). Preliminary in vivo studies using transgenic sickle mice showed that orally administered 5HMF inhibits the formation of sickled cells in the blood .

Safety and Hazards

The safety information for 5-Hydroxy-3-methylfuran-2(5H)-one includes several hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

将来の方向性

The compound has potential applications in the synthesis of many natural products and biologically significant compounds . For instance, it can be used in the synthesis of anti-HIV dideoxynucleosides . It is also used in the synthesis of optically active ligands . Furthermore, it can be used as a reactant/reagent for synthetic preparation for enantioselective preparation of hydroxy-GR24 stereoisomers via contra-biomimetic nucleophilic cyclization .

特性

IUPAC Name |

2-(hydroxymethyl)-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h2,5,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNBMJOKKPTSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00532053 | |

| Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77120-83-3 | |

| Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)

![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)

![(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B3357987.png)

![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)